[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through a condensation reaction between a diol and an aldehyde or ketone under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Small-scale production using batch reactors, allowing for precise control over reaction conditions.
Continuous Flow Processing: Large-scale production using continuous flow reactors, which can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol] can be compared with other similar compounds, such as:
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]: Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(4-methylphenyl)methanol]:
Properties
CAS No. |
138710-29-9 |
---|---|
Molecular Formula |
C41H50O4 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
[(4R,5R)-5-[bis(3,5-dimethylphenyl)-hydroxymethyl]-2,2-diethyl-1,3-dioxolan-4-yl]-bis(3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C41H50O4/c1-11-39(12-2)44-37(40(42,33-17-25(3)13-26(4)18-33)34-19-27(5)14-28(6)20-34)38(45-39)41(43,35-21-29(7)15-30(8)22-35)36-23-31(9)16-32(10)24-36/h13-24,37-38,42-43H,11-12H2,1-10H3/t37-,38-/m1/s1 |
InChI Key |
UKBYGTDZHRFSPL-XPSQVAKYSA-N |
Isomeric SMILES |
CCC1(O[C@H]([C@@H](O1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)O)C(C4=CC(=CC(=C4)C)C)(C5=CC(=CC(=C5)C)C)O)CC |
Canonical SMILES |
CCC1(OC(C(O1)C(C2=CC(=CC(=C2)C)C)(C3=CC(=CC(=C3)C)C)O)C(C4=CC(=CC(=C4)C)C)(C5=CC(=CC(=C5)C)C)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.